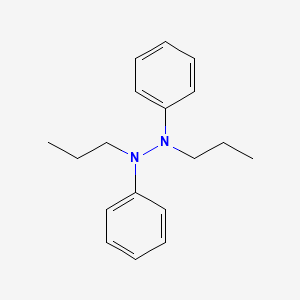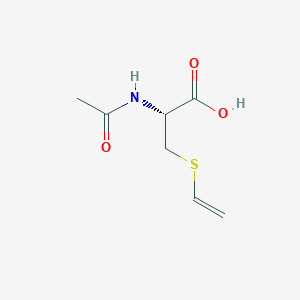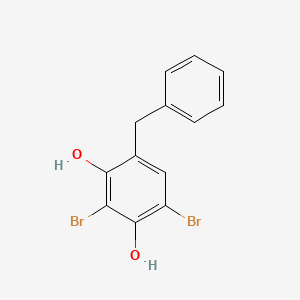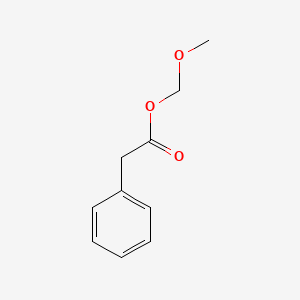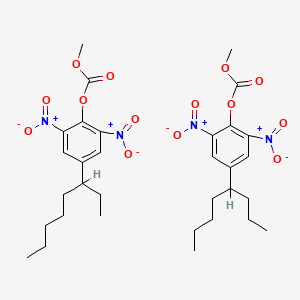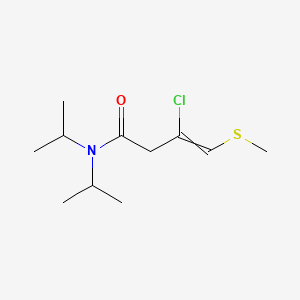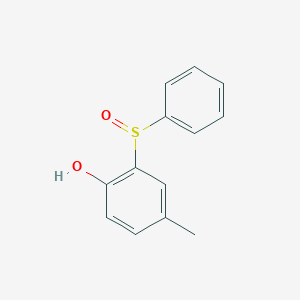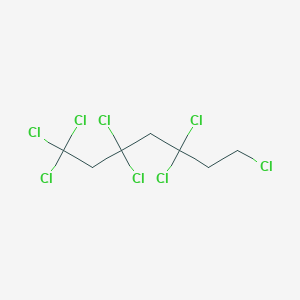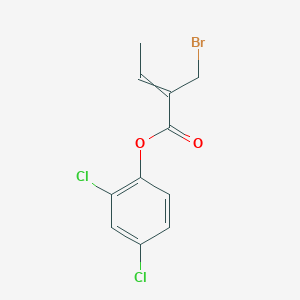
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate is an organic compound with the molecular formula C11H9BrCl2O2. It is a derivative of phenyl butenoate, characterized by the presence of two chlorine atoms on the phenyl ring and a bromomethyl group on the butenoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 2,4-dichlorophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted phenyl butenoates with various functional groups.
Oxidation: 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoic acid or corresponding ketones.
Reduction: 2,4-Dichlorophenyl 2-methylbut-2-enoate.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s effects on cellular pathways depend on its ability to modulate signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenyl 2-(chloromethyl)but-2-enoate
- 2,4-Dichlorophenyl 2-(hydroxymethyl)but-2-enoate
- 2,4-Dichlorophenyl 2-(methyl)but-2-enoate
Uniqueness
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This compound’s ability to undergo nucleophilic substitution and its potential biological activity make it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
62918-65-4 |
|---|---|
Molekularformel |
C11H9BrCl2O2 |
Molekulargewicht |
323.99 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H9BrCl2O2/c1-2-7(6-12)11(15)16-10-4-3-8(13)5-9(10)14/h2-5H,6H2,1H3 |
InChI-Schlüssel |
DTUISWBQANJRBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(CBr)C(=O)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


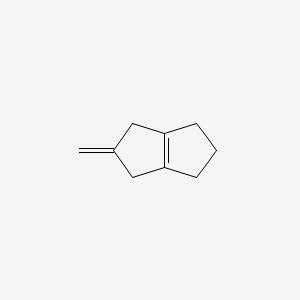
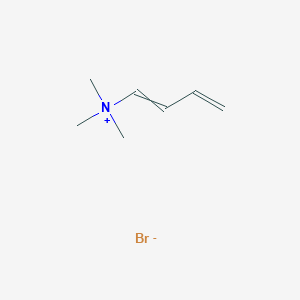

![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
